Amphetamine phosphate is classified under the broader category of phenethylamines, which are organic compounds characterized by a phenyl ring attached to an ethylamine chain. The International Union of Pure and Applied Chemistry (IUPAC) designates its systematic name as monobasic phosphate of 1-phenyl-2-aminopropane. This classification highlights its structure and functional groups, which include a phosphate moiety that enhances its solubility and bioavailability compared to the free base form of amphetamine .
The synthesis of amphetamine phosphate typically involves several steps, starting from phenyl-2-nitropropene. A common method includes electrochemical reduction followed by neutralization with phosphoric acid:
The synthesis requires careful control of temperature and pH during both the electrolysis and precipitation steps to ensure high yield and purity. Monitoring can be conducted using techniques such as high-performance liquid chromatography (HPLC) to track reaction progress and product formation .
Amphetamine phosphate has a molecular formula represented as . The structure consists of a phenethylamine backbone with a phosphate group attached, influencing its solubility and pharmacokinetics.
Amphetamine phosphate can participate in various chemical reactions typical for amines, including:
These reactions are often monitored using chromatographic techniques to ensure that desired products are obtained efficiently while minimizing byproducts.
The mechanism by which amphetamine phosphate exerts its effects primarily involves the release of neurotransmitters such as dopamine and norepinephrine in the central nervous system. This leads to increased alertness, attention, and energy levels.
Studies indicate that these mechanisms contribute significantly to both therapeutic effects (e.g., increased focus in ADHD) and potential for abuse due to heightened euphoria associated with increased dopamine levels .
Relevant analyses often include spectroscopic techniques (NMR, IR) for structural confirmation and purity assessment .
Amphetamine phosphate is primarily utilized in clinical settings for:
Additionally, research continues into its potential applications in other areas such as cognitive enhancement and treatment-resistant depression .
Amphetamine phosphate originated from foundational work on amphetamine (α-methylphenethylamine), first synthesized in 1887 by Lazăr Edeleanu. This discovery remained pharmacologically unexplored until 1927, when Gordon Alles independently resynthesized the compound while seeking artificial alternatives to ephedrine. Alles’s investigations revealed amphetamine’s potent sympathomimetic properties, including its ability to reverse anesthesia and induce arousal [1] [7]. Early derivatives were synthesized via reductive amination of phenylacetone or through resolution of racemic mixtures. The 1935 introduction of Smith, Kline & French’s Benzedrine® inhaler (containing racemic amphetamine freebase) marked the first commercial application, targeting nasal congestion and asthma [1] [10]. Patent records indicate that phosphate salts emerged later to enhance water solubility and stability, facilitating pharmaceutical formulation [8].
Initial amphetamine pharmaceuticals utilized racemic mixtures (equal parts dextro- and levo-amphetamine). By 1937, Smith, Kline & French introduced Dexedrine® (dextroamphetamine sulfate), recognizing the superior CNS activity of the d-isomer [1] [6]. This enantioselectivity was critical for optimizing therapeutic efficacy while minimizing peripheral side effects. The synthesis of enantiomerically pure amphetamine phosphate involved chiral resolution techniques or asymmetric synthesis, as later documented in patent US20110196173A1 [8]. Analytical advances enabled precise quantification: a 2024 study demonstrated that illegal amphetamine typically contains 45–55% d-isomer, whereas prescription formulations contain >95% [5]. This transition underscored the pharmaceutical industry’s shift toward stereochemically optimized therapeutics, particularly for neurological indications.
Amphetamine phosphate served as an immediate-release formulation in mid-20th century medicine. Charles Bradley’s landmark 1937 study demonstrated racemic amphetamine’s efficacy in improving behavior and school performance in children with "behavioral disorders" (now ADHD) [1]. During World War II, amphetamine salts were deployed extensively to sustain alertness in military personnel; Allied forces consumed ~150 million tablets between 1939–1945 [1] [10]. The phosphate salt’s rapid dissolution profile made it suitable for conditions requiring quick onset, such as narcolepsy and acute fatigue. Its applications expanded to include off-label uses like depression and weight management, though these were later constrained by regulatory interventions [6] [7].
Table 1: Early Medical Applications of Amphetamine Phosphate
Era | Primary Indications | Formulation Rationale |
---|---|---|
1935–1950 | Nasal congestion, Narcolepsy | High solubility for inhalable/liquid dosing |
1940–1945 | Military fatigue management | Rapid onset in combat situations |
1950–1960 | ADHD (then "minimal brain dysfunction") | Predictable pharmacokinetics |
Massive amphetamine production during World War II generated substantial surpluses, which flooded civilian markets post-1945. An estimated 150 million unused Benzedrine tablets entered public circulation, contributing to widespread non-medical use [1] [10]. This diversion catalyzed regulatory reforms: the 1951 Durham-Humphrey Amendment mandated prescriptions for amphetamines, and the 1965 Drug Abuse Control Amendment classified them as "depressant or stimulant drugs" subject to strict dispensing controls [3] [9]. Crucially, the 1970 Controlled Substances Act placed amphetamine phosphate in Schedule II, recognizing its medical utility but high abuse potential [1] [10]. These measures coincided with manufacturing shifts; post-1970, production quotas were enforced to align supply with medical demand, reducing surplus-driven diversion [3] [9]. The legacy of wartime surpluses thus reshaped pharmaceutical regulation, emphasizing supply-chain control and prescription vigilance.
Table 2: Regulatory Timeline for Amphetamine Phosphate
Year | Regulatory Action | Impact on Amphetamine Phosphate |
---|---|---|
1951 | Durham-Humphrey Amendment | Restricted to prescription-only status |
1965 | Drug Abuse Control Amendment | Classified as controlled substance; record-keeping mandated |
1970 | Controlled Substances Act (Schedule II) | Established manufacturing quotas and DEA oversight |
1971 | UN Convention on Psychotropic Substances | Globalized controls on production and distribution |
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: